molecular formula C10H8FNO B13076823 (7-Fluoroquinolin-6-yl)methanol

(7-Fluoroquinolin-6-yl)methanol

Cat. No.: B13076823
M. Wt: 177.17 g/mol
InChI Key: FRRWCNJCQZBESF-UHFFFAOYSA-N
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Description

(7-Fluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry, known for its wide range of biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-6-yl)methanol typically involves the nucleophilic substitution of fluorine atoms in quinoline derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (7-Fluoroquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(7-Fluoroquinolin-6-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Fluoroquinolin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: (7-Fluoroquinolin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

(7-fluoroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2

InChI Key

FRRWCNJCQZBESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)CO

Origin of Product

United States

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